Halistanol
Description
Properties
CAS No. |
79405-68-8 |
|---|---|
Molecular Formula |
C29H52O3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
(2S,8S,10R,13R)-10,13-dimethyl-17-[(2R)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3,6-triol |
InChI |
InChI=1S/C29H52O3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(30)23-15-25(31)26(32)16-29(23,7)22(19)12-13-28(20,21)6/h17-26,30-32H,8-16H2,1-7H3/t17-,18?,19+,20?,21?,22?,23?,24?,25?,26+,28-,29-/m1/s1 |
InChI Key |
VSYXVGMOAPVKFR-KFPLHMCGSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)(C)C)C1CCC2[C@@]1(CCC3[C@H]2CC(C4[C@@]3(C[C@@H](C(C4)O)O)C)O)C |
Canonical SMILES |
CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)O)O)C)O)C |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemoinformatic Analysis of Halistanol and Its Derivatives
Bioprospecting and Source Organism Identification
Bioprospecting efforts in the marine environment have revealed that certain sponge genera are prolific producers of halistanol compounds. These organisms, part of the phylum Porifera, are known to harbor a rich diversity of secondary metabolites.
Halistanol and its various sulfated analogs have been isolated from several marine sponge genera. Notable among these are sponges belonging to the genus Halichondria, including Halichondria cf. moorei, Halichondria sp., Halichondria rugosa, and Halichondria vansoesti. mdpi.comuni.luuni.luresearchgate.netctdbase.org Other sponge genera identified as sources include Epipolasis sp., Petromica (Petromica ciocalyptoides, Petromica citrina), Haliclona sp., Topsentia (Topsentia ophiraphidites, Topsentia sp.), and Pachastrella sp. mdpi.comidrblab.netnih.govbpums.ac.iruni.lumdpi-res.comresearchgate.netebi.ac.ukmdpi.comnih.gov The initial discovery of halistanol sulfate (B86663) was reported from the marine sponge Halichondria cf. moorei. mdpi.commdpi.com Subsequent studies have expanded the list of producing organisms, highlighting the widespread presence of these sulfated steroids within certain sponge taxa. mdpi.comuni.lumdpi.commetabolomicsworkbench.org
The production of bioactive compounds in marine sponges is often attributed not solely to the sponge host but also to their associated microbial symbionts. nih.gov While the direct involvement of specific microbial symbionts in the biosynthesis of all halistanol compounds is still an active area of research, studies suggest a potential role for these microorganisms. For instance, an actinobacteria identified as Agromyces tropicus, associated with a Haliclona sp. sponge, has been implicated in the synthesis of halistanol sulfate C. nih.govnih.govnih.gov This highlights the complex symbiotic relationships within the sponge holobiont that may contribute to the production of these marine natural products. metabolomicsworkbench.org
Sponge Genera as Producers of Halistanol Compounds
Extraction and Chromatographic Isolation Methodologies for Halistanol Analogs
The isolation of halistanol compounds from sponge material involves a series of extraction and chromatographic steps. Typically, the process begins with the extraction of the frozen or lyophilized sponge using organic solvents such as ethanol (B145695) or methanol. mdpi.combpums.ac.irnih.gov The crude extract is then often subjected to partitioning between different solvents, such as ethyl acetate (B1210297) and n-butanol, to obtain fractions with varying polarities. mdpi.combpums.ac.ir
Chromatographic techniques are essential for the purification of individual halistanol analogs from these complex mixtures. Size exclusion chromatography, such as Sephadex LH-20, is commonly employed in the initial fractionation steps. mdpi.combpums.ac.irebi.ac.uknih.govnih.gov Reversed-phase column chromatography, utilizing stationary phases like C18 or RP18, is widely used for further purification and isolation of specific halistanol sulfates. mdpi.comebi.ac.uknih.govnih.gov Bioassay-guided fractionation is a crucial strategy, where fractions are tested for biological activity to direct the isolation of the active compounds. bpums.ac.irresearchgate.netebi.ac.uk Techniques like Thin-Layer Chromatography (TLC) are used to monitor the separation progress, while High-Performance Liquid Chromatography (HPLC) is employed for final purification and analysis. mdpi.comuni.luebi.ac.uknih.gov
Advanced Spectroscopic and Analytical Techniques for Halistanol Structural Elucidation
The structural elucidation of novel halistanol compounds and their derivatives relies on a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed chemical structure of halistanol compounds. Both one-dimensional (1D) NMR, including ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques are extensively used. mdpi.comuni.luctdbase.orgbpums.ac.irebi.ac.ukmdpi.comnih.govnih.gov
Analysis of ¹H NMR spectra provides information about the types of protons present and their connectivity, often revealing characteristic signals for methyl groups, methylene (B1212753) protons, and protons attached to carbons bearing oxygen or sulfate groups. mdpi.commdpi.comnih.govnih.gov ¹³C NMR spectroscopy provides insights into the carbon skeleton. bpums.ac.irnih.gov
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning resonances and establishing connectivity between atoms. mdpi.comctdbase.orgmdpi.comnih.govnih.gov COSY helps in identifying coupled protons, while HSQC correlates protons with their directly attached carbons. mdpi.comnih.govnih.gov HMBC reveals correlations between protons and carbons separated by multiple bonds, which is vital for piecing together the different parts of the molecule, including the steroidal nucleus and the side chain. mdpi.commdpi.comnih.govnih.gov For example, HMBC correlations have been used to confirm the structure of the side chain in halistanol sulfate. mdpi.commdpi.comnih.gov
Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of halistanol compounds and their derivatives. High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of the molecular formula. mdpi.combpums.ac.irebi.ac.ukmdpi.comnih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly used ionization technique for these polar sulfated steroids. mdpi.commdpi.comnih.govnih.gov Negative ion mode is often employed, revealing pseudomolecular ions such as [M − Na]⁻. mdpi.commdpi.comnih.govnih.gov The presence of sulfate groups can be confirmed by characteristic fragmentation patterns observed in the mass spectra, corresponding to the sequential loss of NaHSO₄ units. mdpi.commdpi.comnih.govnih.gov High-Resolution Fast Atom Bombardment Mass Spectrometry (FABMS) has also been used to detect molecular ions. bpums.ac.ir LC-MS/MS is applied for the identification of compounds in complex extracts. nih.govnih.govnih.gov
Infrared (IR) spectroscopy can provide supporting evidence for the presence of functional groups like sulfate, typically showing characteristic absorption bands around 1220-1230 cm⁻¹. mdpi.commdpi.comnih.govnih.gov X-ray crystallography can offer definitive structural and stereochemical information, as demonstrated in studies investigating the interaction of halistanol sulfate with proteins like SIRT3. idrblab.net
X-ray Crystallography for Halistanol-Biomolecule Complex Structural Resolution
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including small molecules and large biomolecular complexes. nih.gov In the context of Halistanol, X-ray crystallography has been successfully employed to resolve the structure of a complex formed between halistanol sulfate and SIRT3. nih.govresearchgate.net This crystallographic analysis provided clear evidence that halistanol sulfate binds to an exosite of SIRT3, offering insights into the molecular interactions and potential mechanisms of action. nih.govresearchgate.net The ability of X-ray crystallography to reveal the precise binding mode of a small molecule like halistanol sulfate with a protein target like SIRT3 is crucial for understanding its biological effects at a molecular level. nih.gov
Vibrational Spectroscopy (IR) for Halistanol Functional Group Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. utdallas.eduvscht.czlibretexts.orglibretexts.org For Halistanol sulfates, IR spectroscopy has been utilized as part of the structural characterization process. The presence of sulfate groups in the structure of halistanol sulfate, for instance, is supported by a characteristic IR band observed around 1230 cm⁻¹. mdpi.com This absorption corresponds to the stretching vibrations of the S=O bonds in the sulfate ester moieties. utdallas.eduvscht.czlibretexts.orglibretexts.org While NMR and Mass Spectrometry provide detailed information about the carbon-hydrogen framework and molecular weight, IR spectroscopy offers complementary data specifically confirming the presence of key functional groups like sulfates.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Relevance to Halistanol Sulfates |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (broad) | Halistanol has hydroxyl groups. nih.gov |
| C-H (Alkane) | 2850-2960 | Present in the steroidal core and side chain. libretexts.orglibretexts.org |
| C=C (Alkene) | 1640-1680 | May be present in some derivatives. libretexts.orglibretexts.org |
| S=O (Sulfate Ester) | ~1230 (strong) | Characteristic of the sulfate groups. mdpi.com |
| C-O (Alcohol/Ester) | 1050-1150 | Present due to hydroxyl and sulfate ester groups. libretexts.org |
Chemical Transformations in Support of Halistanol Structure Confirmation
Chemical transformations play a significant role in confirming the proposed structures of natural products, including Halistanol derivatives. By performing specific chemical reactions and analyzing the resulting products, researchers can validate the presence of certain functional groups, the connectivity of atoms, and the stereochemistry. Chemical transformations have been employed in the structural elucidation of new trisulfated steroids from marine sponges, including analogues of halistanol sulfates. mdpi.comsemanticscholar.org These transformations, alongside spectroscopic data, help to build a comprehensive picture of the molecule's structure. For example, methylation with diazomethane (B1218177) was used to clarify the structure of a topsentiasterol sulfate derivative, which is structurally related to halistanol sulfates, by modifying a specific functional group and observing the changes in spectroscopic data. mdpi.com Such reactions provide chemical evidence that complements the spectroscopic analysis, leading to a higher degree of confidence in the assigned structure. core.ac.uk
Chemoinformatic Exploration of the Halistanol Chemical Space
Chemoinformatics involves the use of computational and informational techniques to analyze chemical data. nih.govscispace.comresearchgate.netnih.gov The concept of "chemical space" refers to the vast theoretical realm encompassing all possible drug-like molecules or a specific subset of chemical compounds, defined by their structural and physicochemical properties. scispace.comresearchgate.netnih.gov Exploring chemical space allows researchers to understand the diversity, complexity, and relationships within a set of molecules. scispace.comresearchgate.netnih.gov
While specific detailed chemoinformatic studies solely focused on the Halistanol chemical space were not prominently found in the search results, the principles of chemoinformatic analysis are highly relevant to this class of compounds, particularly within the broader context of marine natural products and steroids. semanticscholar.orgchemrxiv.org Chemoinformatic approaches can be used to characterize the molecular properties of Halistanol and its derivatives, compare their chemical space to other natural product or synthetic libraries, and identify structural features that may be associated with their biological activities. nih.govresearchgate.netchemrxiv.org
Techniques such as calculating molecular descriptors (e.g., molecular weight, logP, topological polar surface area, number of rotatable bonds, ring count), performing principal component analysis (PCA), and conducting cluster analysis can provide insights into the distribution and diversity of Halistanol structures within a defined chemical space. nih.govchemrxiv.orglipidmaps.orguni.luuni.lu These analyses can help to visualize structural similarities and differences among various Halistanol derivatives and compare them to other classes of steroids or sulfated natural products. chemrxiv.org For instance, analyzing descriptors like the number and position of sulfate groups, the structure of the steroidal nucleus, and the variations in the side chain would be crucial for understanding the chemical space occupied by Halistanol compounds. mdpi.comlipidmaps.orguni.luuni.lu
Chemoinformatic exploration can also aid in identifying potential structure-activity relationships (SAR) by mapping biological data onto the chemical space visualization. researchgate.netnih.gov Although the search results mention biological activities for Halistanol sulfates (e.g., SIRT inhibition, antiviral, antitumor), a dedicated chemoinformatic SAR analysis was not detailed. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net However, by computationally analyzing the structural variations among active and inactive Halistanol derivatives, chemoinformatics could potentially reveal key structural determinants of their biological properties and guide the search for new, potent analogues.
| Chemoinformatic Method | Application to Halistanol Chemical Space | Potential Insights |
|---|---|---|
| Molecular Descriptor Calculation | Quantifying properties like molecular weight, polarity, flexibility, and complexity. | Understanding the general characteristics of Halistanol structures. nih.govlipidmaps.orguni.luuni.lu |
| Principal Component Analysis (PCA) | Reducing dimensionality to visualize the distribution of Halistanol derivatives in a 2D or 3D space. | Identifying major sources of structural variation within the Halistanol family. chemrxiv.org |
| Cluster Analysis | Grouping Halistanol derivatives based on structural similarity. | Revealing subgroups with potentially similar biological profiles. chemrxiv.org |
| Chemical Space Comparison | Comparing the Halistanol chemical space to other compound sets (e.g., other marine steroids, approved drugs). | Assessing the novelty and uniqueness of the Halistanol scaffold. nih.govresearchgate.net |
Biosynthesis and Biogenetic Pathways of Halistanol Scaffolds
Hypothesized Biosynthetic Routes to the Halistanol Steroidal Nucleus
The core steroid nucleus of halistanol is hypothesized to originate from the mevalonate (B85504) pathway (MVA), a conserved route in eukaryotes for the production of isoprenoid precursors oup.com. These precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are then assembled to form squalene (B77637). Squalene undergoes epoxidation to form squalene epoxide, which is subsequently cyclized by oxidosqualene cyclases (OSCs) to yield protosterols like lanosterol (B1674476) or cycloartenol (B190886) oup.com.
From these key intermediates, a series of enzymatic modifications are proposed to lead to the specific steroidal nucleus found in halistanol. These modifications typically involve demethylation, desaturation, reduction, and isomerization steps oup.com. The presence of unique features in halistanol, such as specific hydroxylation and sulfation patterns, suggests the involvement of specialized enzymes acting on a common steroidal precursor. For instance, a new analogue of halistanol sulfate (B86663) containing a 4β-hydroxy-2β, 3α, 6α-trisulfated steroid nucleus has been reported, highlighting the importance of these specific functionalizations semanticscholar.org.
Hypothesized pathways for the biosynthesis of unusual side chains in related trisulfated steroids, such as topsentiasterol sulfates, have been proposed to originate from precursors like codisterol mdpi.com. This suggests that the side chain of halistanol may also be derived from common sterol precursors through a series of alkylation, cyclization, oxidation, hydrolysis, and potentially halogenation reactions mdpi.com.
Enzymology and Genetic Basis of Halistanol Biosynthesis
The enzymes involved in the biosynthesis of the halistanol scaffold are likely a suite of enzymes typical of steroid biosynthesis, along with specialized enzymes responsible for the unique structural features of halistanol. Key enzymatic classes include:
Isopentenyl diphosphate synthases (IDSs): Responsible for assembling C5 isoprenoid units into linear oligoprenyl diphosphate precursors nih.gov.
Oxidosqualene cyclases (OSCs): Catalyze the cyclization of squalene epoxide to form protosterols oup.com.
Cytochrome P450 enzymes and short-chain dehydrogenases: Often involved in oxidative tailoring of terpenoids, which could include hydroxylation steps in the halistanol pathway nih.gov.
Sterol C-methyltransferases (SMTs): Known to be involved in the production of side-chain methylated sterols in various organisms, including sponges oup.com.
Cytosolic sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfo residue from 3'-phosphoadenosine-5'-phosphosulfate to hydroxyl groups, such as those on the steroid skeleton researchgate.net. The sulfation is a characteristic feature of halistanol sulfates researchgate.netsemanticscholar.org.
While the specific genes encoding the enzymes for halistanol biosynthesis in sponges have not been fully elucidated, genomic and metagenomic studies of sponges and their associated microbes are crucial for identifying potential biosynthetic gene clusters nih.govmdpi-res.com. The absence of molecular tools has been a significant impediment to the detailed study of these enzymes in marine organisms researchgate.net. However, studies on sterol sulfotransferase activity have been reported in marine species researchgate.net.
Interplay Between Host Organism and Symbiotic Microorganisms in Halistanol Biogenesis
Marine sponges are well-known to harbor diverse microbial communities, and there is significant evidence suggesting that these symbiotic microorganisms play a crucial role in the production of many sponge-derived natural products, including terpenoids and steroids nih.govresearchgate.netmdpi.com.
While early studies hinted at the potential for the sponge host to produce terpenoid molecules, genomic studies to date investigating the metabolic origins of sponge-derived small molecules have often concluded that microbes are the biosynthetic producers nih.gov. The persistent production of bioactive compounds in sponges is often associated with highly specific host-symbiont associations researchgate.net.
In the context of halistanol, it is plausible that either the sponge host, symbiotic bacteria, fungi, or a collaborative effort between them is responsible for its biosynthesis. Studies on other sponge metabolites have demonstrated that associated microbes, such as bacteria, fungi, blue-green algae, and actinomycetes, secrete a variety of bioactive compounds researchgate.net. For instance, the production of certain complex natural products found in marine invertebrates has been linked to symbionts like Verrucosispora species researchgate.net.
The sulfation of the halistanol scaffold, catalyzed by sulfotransferases, could occur in either the host or the symbiont. Further research, potentially employing techniques like metagenomics, metatranscriptomics, and in situ localization studies, is needed to definitively determine the relative contributions of the sponge host and its microbial symbionts to the biosynthesis of the halistanol scaffold and its sulfated derivatives.
Chemical Synthesis and Rational Design of Halistanol Derivatives
Semi-synthetic Approaches for Halistanol Analog Diversification
Semi-synthetic approaches involve using a naturally occurring compound as a starting material and chemically modifying it to create new analogs. This strategy is particularly useful for diversifying the structure of a complex molecule like halistanol to explore how structural changes affect its biological activity.
The diversification of sulfated steroids through semi-synthesis is a recognized strategy in the field of bioactive lipids. Reviews highlight the inclusion of semi-synthetic and synthetic epithio steroids in comparative pharmacological characterizations, noting their high level of antitumor activity despite being rare in nature. nih.govechinobase.org The study of natural products like squalamine, a steroid with polyamine substitution, has also inspired interest in synthetic and semi-synthetic analogs for improving antimicrobial and antiangiogenic properties. mdpi.com
Halistanol sulfates I and J, which are analogs of halistanol sulfate (B86663), have been isolated from marine sponges and differ from the parent molecule in their side chains, including the presence of a cyclopropyl (B3062369) ring. researchgate.netnih.gov These analogs were obtained from natural sources, suggesting that related structures exist in nature, but semi-synthetic routes could provide access to a wider range of modifications not found naturally. researchgate.netnih.gov Semi-synthesis allows for targeted modifications to specific parts of the halistanol structure, such as the steroid core or the side chain, and the introduction or modification of sulfate groups, to investigate structure-activity relationships. mdpi.com
Computational Design and Predictive Modeling for Novel Halistanol Analogs
Computational methods play an increasingly important role in the design and discovery of novel compounds, including natural product analogs. Techniques such as computational design and predictive modeling can help prioritize synthesis efforts by predicting potential biological activities and identifying promising structural modifications.
Computational approaches have been applied to study the interaction of halistanol sulfate with biological targets. For example, X-ray crystallography of the human SIRT3 enzyme in complex with halistanol sulfate has provided structural information valuable for understanding their interaction at the molecular level. researchgate.netidrblab.net Computational studies, including molecular docking, have been used to investigate the binding mechanisms of halistanol sulfates and their analogs to sirtuins, revealing differential selectivity patterns. researchgate.net These studies can inform the design of selective and potent ligands targeting specific sirtuin isoforms. researchgate.net
Predictive modeling, often employing cheminformatics and machine learning techniques, can estimate the pharmacological activity of organic molecules based on their chemical structures. mdpi.commdpi.com While classical structure-activity relationship (SAR) methods rely on analyzing compounds within the same chemical series, computational tools can extend this analysis to a broader range of structures. mdpi.com Computational approaches have been used to predict the potential biological activities of various steroids and triterpenoids, including their roles as regulators of lipid metabolism. mdpi.commdpi.com
Molecular Mechanisms of Action and Preclinical Biological Activities of Halistanol Compounds
Enzyme Modulation and Specific Inhibitory Mechanisms of Halistanol Analogs
Halistanol compounds, particularly the sulfated derivatives, have been identified as modulators of several enzyme classes. Their distinct chemical structures, characterized by a steroid backbone and sulfate (B86663) groups, contribute to their interactions with enzyme active sites or regulatory regions.
Sirtuin (SIRT) Isoform Inhibition by Halistanol Derivatives
Sirtuins (SIRTs) are a family of NAD⁺-dependent deacetylases that play crucial roles in numerous cellular processes, including metabolism, DNA repair, and aging. researchgate.netnih.gov Halistanol derivatives, specifically halistanol sulfates, have been shown to inhibit the activity of certain sirtuin isoforms. researchgate.netsci-hub.se This inhibitory activity has been observed in various cell lines, including HeLa and P388 cells. researchgate.net
Specificity of Halistanol Interactions with SIRT1, SIRT2, and SIRT3
Research indicates that halistanol sulfates exhibit inhibitory activity against SIRT1, SIRT2, and SIRT3. researchgate.netnih.gov Studies have reported IC₅₀ values for halistanol sulfate against these isoforms. For instance, halistanol sulfate (compound 1) showed IC₅₀ ranges of 45.9–67.9 µM for SIRT1, 18.9–21.1 µM for SIRT2, and 21.8-37.5 µM for SIRT3. nih.gov Newly isolated halistanol sulfates I (compound 2) and J (compound 3) also demonstrated inhibitory activity against SIRT1-3 with varying IC₅₀ values. nih.gov
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) |
|---|---|---|---|
| Halistanol sulfate (1) | 45.9–67.9 | 18.9–21.1 | 21.8–37.5 |
| Halistanol sulfate I (2) | - | - | - |
| Halistanol sulfate J (3) | - | - | - |
Allosteric Binding Mechanisms of Halistanol with Sirtuins
While many sirtuin inhibitors target the catalytic core, halistanol sulfate has been shown to bind to an exosite of SIRT3. nih.govidrblab.net X-ray crystallography studies of the complex formed between halistanol sulfate and SIRT3 have clearly indicated this binding to a newly discovered exosite on the enzyme. nih.govidrblab.net This allosteric binding mechanism, where the inhibitor binds to a site distinct from the active site, can modulate enzyme activity by inducing conformational changes that affect substrate binding or catalytic turnover.
Cellular Consequences of Sirtuin Modulation by Halistanol (e.g., Protein Acetylation Levels)
Inhibition of sirtuin activity by compounds like halistanol sulfates can lead to increased levels of protein acetylation within cells. Sirtuins are deacetylases, meaning they remove acetyl groups from proteins. researchgate.netnih.gov By inhibiting sirtuins, halistanol derivatives can prevent this deacetylation, resulting in the accumulation of acetylated proteins. This modulation of protein acetylation can impact the function and regulation of numerous cellular proteins involved in diverse pathways, although the specific cellular consequences of halistanol-mediated sirtuin inhibition, such as detailed changes in protein acetylation profiles, require further in-depth investigation. Nicotinamide (NAM), another sirtuin inhibitor, has been shown to increase the level of acetylated α-tubulin, illustrating a general consequence of sirtuin inhibition on acetylation levels. nih.gov
Inhibition of Protein Tyrosine Kinases (PTK) by Halistanol Trisulfate
Halistanol trisulfate, a sulfated steroid derivative, has been identified as an inhibitor of protein tyrosine kinases (PTKs). nih.govdntb.gov.uanih.gov Specifically, it has been shown to inhibit the activity of pp60v-src, an oncogenic protein tyrosine kinase encoded by the Rous sarcoma virus. nih.govnih.gov Studies have determined that halistanol trisulfate exhibits an IC₅₀ of approximately 4 µM against pp60v-src. nih.gov The presence of the sulfate groups is crucial for this inhibitory activity, as removing them through acid hydrolysis results in the inactive tris-alcohol, halistanol. nih.gov
Kinetic studies investigating the mechanism of pp60v-src inhibition by halistanol trisulfate have revealed that it acts as a competitive inhibitor with respect to the peptide substrate (e.g., [val5]-angiotensin II) and a mixed inhibitor with respect to ATP. nih.gov This suggests that halistanol trisulfate can compete with the peptide substrate for binding to the enzyme's active site, while also binding to a separate site that affects ATP binding or catalysis.
Adenosyl Phosphoribosyl Transferase Inhibition by Halistanol Derivatives
While the provided search results primarily highlight the inhibition of sirtuins and protein tyrosine kinases, one source mentions halistanol sulfate and other natural trisulfated steroids are known for a wide range of inhibiting activity, including against NAD+-dependent lysine (B10760008) deacetylase (KDAC) – sirtuins. sci-hub.se However, specific detailed information or research findings explicitly describing the inhibition of Adenosyl Phosphoribosyl Transferase (APRT) by halistanol derivatives were not prominently found within the initial search results. Further dedicated research would be required to elaborate on this specific inhibitory mechanism.
Antimicrobial Spectrum and Mechanism of Action of Halistanol
Halistanol sulfates have demonstrated notable antimicrobial activity, primarily against Gram-positive bacteria. scielo.brresearchgate.netnih.gov Their mechanisms of action are being investigated and appear to involve disruption of bacterial cellular structures and modulation of gene expression. scielo.brresearchgate.netresearchgate.netoup.comnih.govnih.govscielo.broup.com
Antibacterial Activities of Halistanol Sulfates
Halistanol sulfates exhibit potent antibacterial effects, particularly against Gram-positive pathogens. scielo.brresearchgate.netresearchgate.netoup.comnih.govinnovareacademics.innih.govresearchgate.net
Halistanol sulfates have shown efficacy against a range of Gram-positive bacterial strains, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis (including VRE), and Bacillus subtilis. researchgate.netoup.comnih.govnih.govoup.com Halistanol trisulphate, isolated from Petromica citrina, demonstrated bactericidal activity against exponentially growing S. aureus cells at a Minimum Inhibitory Concentration (MIC) of 512 mg/L. oup.comoup.com Halistanol sulfate A has shown potent antibacterial activity against Streptococcus mutans strains, with low MIC values. scielo.br It also inhibited Streptococcus sanguinis, although at much higher concentrations. scielo.brresearchgate.netscielo.br
Here is a summary of reported efficacy against some Gram-Positive bacteria:
| Bacterial Strain | Halistanol Compound | Activity Noted | Concentration/MIC | Source |
| Staphylococcus aureus | Halistanol trisulphate | Bactericidal activity | 512 mg/L (MIC) | oup.comoup.com |
| Staphylococcus aureus (MRSA) | Halistanol trisulphate | Inhibition | Not specified in snippet | researchgate.netoup.com |
| Staphylococcus epidermidis | Halistanol trisulphate | Inhibition | Moderate toxicity noted | researchgate.netoup.comoup.com |
| Enterococcus faecalis | Halistanol trisulphate | Inhibition | Moderate toxicity noted | researchgate.netoup.comoup.com |
| Enterococcus faecalis (VRE) | Halistanol trisulphate | Inhibition | Not specified in snippet | oup.com |
| Bacillus subtilis | Halistanol sulfate | Inhibition | Not specified in snippet | researchgate.netinnovareacademics.innih.gov |
| Streptococcus mutans | Halistanol sulfate A | Potent antibacterial | 3.0 µg/ml noted for biofilm inhibition | scielo.brresearchgate.net |
| Streptococcus sanguinis | Halistanol sulfate A | Inhibition | Much higher concentrations | scielo.brresearchgate.netscielo.br |
Halistanol sulfate A has been shown to inhibit biofilm formation, particularly by Streptococcus mutans. scielo.brresearchgate.netnih.govresearchgate.net Studies have demonstrated that halistanol sulfate A can inhibit biofilm formation by S. mutans strains, with varying degrees of effectiveness depending on the specific strain. scielo.br For instance, halistanol sulfate A at 3.0 µg/ml inhibited approximately 85.2% and 99.5% of biofilm formation by S. mutans CI and S. mutans UA159 strains, respectively. scielo.br
Here is a summary of biofilm inhibition data for Streptococcus mutans:
| Bacterial Strain | Halistanol Compound | Concentration (µg/ml) | Biofilm Inhibition (%) | Source |
| Streptococcus mutans CI | Halistanol sulfate A | 3.0 | ~85.2 | scielo.br |
| Streptococcus mutans UA159 | Halistanol sulfate A | 3.0 | ~99.5 | scielo.br |
Halistanol sulfate A has been observed to influence the expression of bacterial virulence genes in Streptococcus mutans. scielo.brresearchgate.netresearchgate.net Specifically, treatment with halistanol sulfate A led to the down-regulation of virulence genes gtfB, gtfC, and gbpB in S. mutans planktonic cells. scielo.brresearchgate.netscielo.br These genes are associated with biofilm formation and accumulation. scielo.br Importantly, halistanol sulfate A did not alter the expression levels of housekeeping genes like groEL and 16S. scielo.brresearchgate.netscielo.br
Studies suggest that halistanol compounds, particularly halistanol trisulphate, exert their antibacterial effects, at least in part, through a membranolytic mechanism. scielo.brresearchgate.netresearchgate.netoup.comnih.govnih.govresearchgate.net Halistanol trisulphate has been shown to disrupt the cytoplasmic membrane of Staphylococcus aureus cells, leading to subsequent cell lysis. oup.comnih.gov This disruption was observed in exponentially growing S. aureus cells at the MIC. oup.com Sterol sulfates related to halistanol trisulfate A may act as detergents, potentially via a membranolytic mechanism. scielo.brresearchgate.netnih.gov This membranolytic activity might be correlated with their critical micelle concentration. nih.govbioscientifica.com Beyond membrane disruption, it has also been suggested that halistanol compounds might inhibit bacterial protein-tyrosine kinases. scielo.brresearchgate.net While some research initially suggested an effect on protein biosynthesis, this was considered a possible secondary effect. oup.com
Regulation of Bacterial Virulence Gene Expression by Halistanol
Antifungal Activities of Halistanol and its Derivatives
Halistanol sulfates have also demonstrated antifungal activities. researchgate.netnih.gov Halistanol sulfates A-E were initially described as having antifungal properties. scielo.brresearchgate.net Halistanol trisulfate has shown activity against Candida parapsilosis and the azole-resistant Candida krusei. researchgate.net Halistanol trisulfate was more active against C. krusei with an IC50 of 26 μg/mL compared to C. parapsilosis with an IC50 of 60 μg/mL. researchgate.net Some sulfated sterols, including those structurally related to halistanol, have exhibited activity against plant pathogenic fungi and amphotericin B-resistant strains of Candida albicans. researchgate.net The presence of sulfate groups appears to be important for the antifungal activity. researchgate.net
Here is a summary of reported antifungal activity:
| Fungal Strain | Halistanol Compound | Activity Noted | Concentration/IC50 | Source |
| Candida parapsilosis | Halistanol trisulfate | Inhibition | 60 μg/mL (IC50) | researchgate.net |
| Candida krusei | Halistanol trisulfate | Inhibition | 26 μg/mL (IC50) | researchgate.net |
| Candida albicans | Halistanol sulfate | Activity noted | Not specified in snippet |
Anti-fouling Properties Attributed to Halistanol Compounds
Halistanol sulfate and tri-2-aminoimidazolium halistanol sulfate, isolated from marine sponges such as Topsentia sp., have shown anti-fouling (AF) activity. These compounds have demonstrated effectiveness against the settlement of marine organisms, such as Balanus amphitrite larvae, at non-toxic concentrations. For instance, halistanol sulfate and tri-2-aminoimidazolium halistanol sulfate exhibited EC₅₀ values of 2.9 μg/mL and 4.0 μg/mL, respectively, against B. amphitrite larvae nih.gov. Another study indicated that compound 12, a sulfated derivative, showed significant anti-settlement activity against Mytilus galloprovincialis plantigrades in a concentration range of 12.5–500 μM nih.gov. Compounds 2 and 6 also showed significant bioactivity at higher concentrations (25–500 μM) nih.gov.
Antiviral Efficacy and Cellular Targets of Halistanol Analogs
Halistanol derivatives, particularly sulfated forms, have been investigated for their antiviral activities against several viruses, including Herpes Simplex Virus Type 1 (HSV-1) and Human Immunodeficiency Virus (HIV).
Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Replication by Halistanol Sulfates
Halistanol sulfate and halistanol sulfate C, isolated from the marine sponge Petromica citrina, have shown inhibitory effects on the replication of HSV-1 (KOS strain) in Vero cells nih.govresearchgate.netnih.govmdpi.com. A halistanol-enriched fraction (TSH fraction) from P. citrina was found to be more effective against HSV-1 replication (SI = 15.33) compared to isolated halistanol sulfate (SI = 2.46) and halistanol sulfate C (SI = 1.95), suggesting potential synergistic effects between the compounds in the fraction nih.govresearchgate.netnih.gov. Halistanol trisulfate (compound 8) and halistanol trisulfate C (compound 56) were also tested against HSV-1 (KOS strain), showing activity with IC₅₀ values of 5.63 and 6.09 µg/mL, respectively bioscientifica.com.
Studies have indicated that the anti-HSV-1 activity of halistanol sulfate and halistanol sulfate C is mediated, at least in part, by the inhibition of early stages of the viral replication cycle, specifically virus attachment and penetration into host cells nih.govresearchgate.netnih.govmdpi.comresearchgate.net. All tested samples, including the TSH fraction, halistanol sulfate, and halistanol sulfate C, inhibited both virus attachment and penetration nih.govresearchgate.netresearchgate.net. This suggests that the inactivation of HSV-1 might be related to the binding of these compounds to heparan sulfate receptors, thereby inhibiting these initial steps of viral entry nih.govresearchgate.net.
Halistanol compounds can also impact protein expression during HSV-1 replication nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The TSH fraction was shown to reduce the expression of several HSV-1 proteins in a concentration-dependent manner nih.govresearchgate.netresearchgate.net. Specifically, the expression of the immediate-early protein ICP27 was reduced by the TSH fraction, halistanol sulfate, and halistanol sulfate C, confirming their interference with early events of HSV-1 replication nih.govresearchgate.netresearchgate.netresearchgate.net. Furthermore, a concentration-dependent inhibition of the late-phase glycoprotein (B1211001) gB and gD was observed with the TSH fraction, suggesting that alterations in immediate-early protein expression can affect the expression of late proteins nih.govresearchgate.net.
Direct Virucidal Action of Halistanol Compounds
Anti-Human Immunodeficiency Virus (HIV) Activities of Halistanol Derivatives
Several halistanol derivatives have exhibited anti-HIV activity nih.govresearchgate.netmdpi.combioscientifica.comresearchgate.netresearchgate.netresearchgate.netmdpi.comebi.ac.ukbibliotekanauki.pl. Halistanol sulfates F and G have been identified as particularly promising in this regard, showing anti-HIV-1 and anti-HIV-2 effects nih.govresearchgate.net. Halistanol trisulfate has also been reported to possess anti-HIV-1 activity researchgate.nettandfonline.com. Weinbersterol disulfates A and B, which are halistanol-type compounds, have shown activity against leukemia virus (FeLV) replication researchgate.net. Halistanol sulfate itself has been reported to have anti-HIV effects researchgate.netresearchgate.net. Halistanol sulfate F and halistanol sulfate G, specifically, have demonstrated antiviral activity against HIV-1 with an EC₅₀ of 3.6 µM mdpi.com. The anti-HIV activity of some sulfated sterols, including halistanol sulfates, may be related to the presence of sulfate groups mdpi.com.
Table 1: Summary of Antiviral Activities of Selected Halistanol Compounds
| Compound | Source Organism | Virus Tested | Activity | Key Findings |
| Halistanol Sulfate | Petromica citrina | HSV-1 | Inhibition of replication | Inhibits attachment and penetration, direct virucidal effect, reduces ICP27 and gD expression. nih.govresearchgate.netnih.govresearchgate.net |
| Halistanol Sulfate C | Petromica citrina | HSV-1 | Inhibition of replication | Inhibits attachment and penetration, direct virucidal effect, reduces ICP27 expression. nih.govresearchgate.netnih.govresearchgate.net |
| TSH fraction | Petromica citrina | HSV-1 | Stronger inhibition of replication | Synergistic effects, inhibits attachment and penetration, direct virucidal effect, reduces ICP27, gD, and gB expression. nih.govresearchgate.netnih.govresearchgate.net |
| Halistanol Trisulfate | Halichondria rugosa | HIV-1 | Inhibition | Anti-HIV-1 activity reported. researchgate.nettandfonline.com |
| Halistanol Sulfate F | Pseudoaxinissa digitata | HIV-1, HIV-2 | Inhibition | Promising anti-HIV-1 and anti-HIV-2 effects. nih.govresearchgate.netmdpi.comebi.ac.uk |
| Halistanol Sulfate G | Pseudoaxinissa digitata | HIV-1, HIV-2 | Inhibition | Promising anti-HIV-1 and anti-HIV-2 effects. nih.govresearchgate.netmdpi.com |
| Weinbersterol Disulfates A and B | Petrosia weinbergi | FeLV, mouse influenza, mouse coronavirus | Inhibition of replication | Halistanol-type compounds with antiviral activity. researchgate.net |
Table 2: Effects of Samples from Petromica citrina on HSV-1 Replication Stages
| Sample | Virucidal Activity (50% concentration) | Attachment Inhibition (50% concentration) | Penetration Inhibition (50% concentration) |
| TSH fraction | Effective | Inhibited | Inhibited |
| Halistanol Sulfate | Reduced infectivity | Inhibited | Inhibited |
| Halistanol Sulfate C | Reduced infectivity | Inhibited | Inhibited |
Table 3: Impact of Samples from Petromica citrina on HSV-1 Protein Expression
| Sample | ICP27 Expression | gD Expression | gB Expression |
| TSH fraction | Reduced | Reduced | Reduced |
| Halistanol Sulfate | Reduced | No data | No data |
| Halistanol Sulfate C | Reduced | No data | No data |
Inhibition of Feline Leukemia Virus (FeLV) by Halistanol Related Sterols
Certain halistanol-type compounds have demonstrated antiviral activity against the feline leukemia virus (FeLV) in in vitro studies. Weinbersterol disulfates A and B, isolated from the sponge Petrosia weinbergi, exhibited activity against FeLV replication. mdpi.comnih.govnih.gov These compounds are examples of halistanol-type structures that possess antiviral properties. mdpi.com
Antitumor and Cytotoxic Research on Halistanol Compounds (Preclinical In Vitro)
Halistanol compounds and their analogs have been investigated for their antitumor and cytotoxic effects in various preclinical in vitro models. Halistanol trisulfate, a sulfated steroid, has shown moderate toxicity against the L929 fibrosarcoma cancer cell line. nih.govoup.comoup.com Halistanol sulfate has also demonstrated cytotoxic activity against human hepatoma cells (QGY-7701) and chronic myelogenous leukemia cells (K562). mdpi.com Topsensterol B, a polyhydroxylated sterol derivative, exhibited cytotoxicity against the human gastric carcinoma cell line SGC-7901. mdpi.com
Cytotoxicity Profiles of Halistanol Analogs Against Various Cancer Cell Lines
Studies have evaluated the cytotoxicity of halistanol analogs against a panel of cancer cell lines. Halistanol trisulfate showed a 50% cytotoxic concentration (CC50) of 115.84 mg/L against the L929 fibrosarcoma cell line. oup.comresearchgate.net This indicates the concentration required to reduce the cell number by 50% compared to untreated controls. oup.comresearchgate.net Halistanol trisulfate also exhibited moderate toxicity against HEp-2 and Vero cell lines. researchgate.net
While specific comprehensive data tables detailing the cytotoxicity profiles of a wide range of halistanol analogs against numerous cancer cell lines were not extensively available in the provided search results, the information indicates activity against fibrosarcoma, hepatoma, leukemia, and gastric carcinoma cell lines. mdpi.comnih.govoup.comoup.commdpi.comresearchgate.netiomcworld.com
Cellular Pathways and Targets Implicated in Halistanol-Induced Antitumor Effects (e.g., Gene Expression Modulation)
Research has begun to explore the cellular pathways and targets involved in the antitumor effects of halistanol compounds. Halistanol trisulfate has shown activity against protein tyrosine kinase (PTK) pp60v-src with an IC50 value of 4 µM. bioscientifica.com Desulfated halistanol did not exhibit this activity, suggesting the importance of the sulfate group. bioscientifica.com
Halistanol sulfate has also been shown to inhibit SIRT1-3, with IC50 values in the micromolar range. mdpi.comresearchgate.net X-ray crystallography studies have indicated that halistanol sulfate binds to the exosite of SIRT3. researchgate.netidrblab.net This inhibitory activity is suspected to be related to the detergent-like nature of the compound. researchgate.net
While the provided information touches upon PTK inhibition and SIRT inhibition, detailed mechanisms involving widespread gene expression modulation were not extensively described in the search results.
Anti-inflammatory and Immunomodulatory Potential of Halistanol Compounds
Halistanol compounds have also been investigated for their anti-inflammatory and immunomodulatory potential. Some studies suggest that sulfated steroids like halistanol sulfate may possess anti-inflammatory properties. ontosight.ai Halistanol trisulfate has been investigated for its anti-inflammatory properties, alongside its antimicrobial activity. nih.govresearchgate.net
Marine sponges, the source of many halistanol compounds, are known to contain bioactive substances with various pharmacological activities, including anti-inflammatory and immunomodulatory effects. sphinxsai.com Lipophilic fractions from the marine sponge Halichondria sitiens, which contains halistanol sulfate, have shown anti-inflammatory effects on dendritic cells, reducing their capacity to secrete IL-12p40 and subsequently decreasing their ability to induce a Th1-like response by T cells. nih.gov While pure compounds were not isolated in this specific study, the results highlight the potential of lipophilic components, which could include halistanol derivatives, for immunomodulatory effects. nih.gov
Research suggests that the anti-inflammatory and immunomodulatory activity of certain compounds, potentially including halistanol derivatives, could be linked to the regulation of cytokine expression. mdpi.com
Structure Activity Relationship Sar and Pharmacophore Mapping of Halistanol Analogs
Correlating Sulfation Status and Pattern with Biological Potency of Halistanol Derivatives
The presence and specific arrangement of sulfate (B86663) groups on the halistanol steroid backbone are critical determinants of their biological activity. Halistanol trisulfate, characterized by three sulfate groups attached to an ergostane (B1235598) skeleton, exhibits potential anti-inflammatory, antimicrobial, and anticancer effects. mdpi.com This sulfation pattern is thought to mediate specific interactions with proteins or receptors, influencing various biological pathways, including gene expression related to cell growth and differentiation. mdpi.com
Studies comparing the activity of halistanol derivatives with different degrees of sulfation have highlighted the importance of the sulfate moieties. For instance, acid hydrolysis of halistanol sulfate to remove the sulfate groups resulted in a complete loss of its antimicrobial activity, demonstrating that the sulfate groups are essential for this effect. nih.gov Furthermore, investigations into antiviral activity against Herpes Simplex Virus type 1 (HSV-1) revealed that halistanol disulfate was less active than its trisulfated counterparts (halistanol sulfate and halistanol sulfate C), while the monosulfated derivative was inactive. ctdbase.org This suggests a positive correlation between the number of sulfate groups and anti-HSV-1 potency.
The position and stereochemistry of the sulfate groups also play a significant role. Trisulfated sterols possessing a common 2α, 3β, and 6α-trisulfate substitution pattern have demonstrated promising anti-HIV activity. frontiersin.org Similarly, disulfated sterols with a 3β and 6α substitution pattern, along with additional oxygenation in the side chain, exhibited antifungal activity. frontiersin.org Interestingly, studies on anti-HIV activity indicated that sulfate groups located in the A and B rings of the steroid nucleus were associated with higher activity, whereas oxygenation in the D ring did not contribute to antifungal activity. frontiersin.org
Variations in sulfation can also influence enzyme inhibition. Halistanol sulfate (a trisulfated compound) was found to be an irreversible inhibitor of endo-1,3-β-D-glucanases from marine mollusks. uni.lu A closely related trisulfated steroid, chlorotopsentiasterol sulfate D, which differs by the presence of a chlorine atom in its side chain, also showed irreversible inhibition of recombinant endo-1,3-β-D-glucanase GFA. uni.lu In contrast, topsentiasterol sulfate D, another trisulfated analog with an additional hydroxyl group and a furan (B31954) ring in the side chain, was a weaker inhibitor, suggesting that the furan residue might decrease hydrophobicity and weaken binding to the enzyme. uni.lu
The prevalence of 3α-sulfate esterification appears to be linked to a Δ5,7 sterol skeleton biogenesis. nih.gov
Table 1 summarizes the impact of sulfation status on the anti-HSV-1 activity of some halistanol derivatives.
| Compound | Sulfation Status | Anti-HSV-1 Activity |
|---|---|---|
| Halistanol sulfate | Trisulfated | Active |
| Halistanol sulfate C | Trisulfated | Active |
| Halistanol disulfate | Disulfated | Less active |
| Halistanol monosulfate | Monosulfated | Inactive |
| Desulfated halistanol | Non-sulfated | Inactive |
Impact of Side Chain Structural Diversity on Halistanol Efficacy and Selectivity
The structural diversity of the aliphatic side chain at the C-17 position of the halistanol steroid nucleus is another key factor influencing the biological activities of its analogs. uni.lu Halistanol sulfates A through H, for instance, share the same 2β, 3α, 6α-trisulfoxy functionalities on the steroid core but differ in their side chain structures. ctdbase.org These variations contribute to differences in their biological profiles.
Specific side chain modifications have been correlated with distinct activities. Halistanol sulfates F and G, characterized by particular side chain structures, demonstrated promising anti-HIV-1 and anti-HIV-2 effects. ctdbase.org Analogs like halistanol sulfates I and J, which differ from the parent halistanol sulfate by modifications such as methylene (B1212753) protons or the presence of a cyclopropyl (B3062369) ring in the side chain, have shown inhibitory activity against sirtuins (SIRT1-3). idrblab.net For example, halistanol sulfate J, featuring a cyclopropyl ring in its side chain, is described as 24,24-(methylethano)cholestane-2β,3α,6α-trisulfate. mdpi.com
Halistanol sulfate C is noted to have a shorter side chain containing an isopropyl group compared to the t-butyl group found in the side chain of halistanol sulfate. zfin.org, uni.lu, lipidmaps.org This structural difference in the side chain contributes to its distinct properties, although both halistanol sulfate and halistanol sulfate C showed similar activity against HSV-1. nih.gov
The side chain structure's importance is further highlighted in the activity against specific enzymes. The presence of a chlorine atom in the side chain of chlorotopsentiasterol sulfate D increased its hydrophobicity and led to practically complete inhibition of the enzyme GFA. uni.lu Conversely, topsentiasterol sulfate D, which has an additional hydroxyl group and a furan five-member cycle in its side chain compared to halistanol sulfate, exhibited weaker inhibitory activity, suggesting that the furan residue reduces hydrophobicity and weakens binding to the enzyme. uni.lu For other marine sponge derivatives, introducing a hydroxy group in the side chain had a poor effect on antibacterial potency. ebi.ac.uk, ebi.ac.uk
The side chain structure is also important for activity against targets like PKCζ, where variations in the side chain led to significant differences in potency among spheciosterol sulfates. While the stereochemistry of the conformationally flexible side chain can be challenging to fully determine, studies using techniques like chemical synthesis and analysis of precursor sterols have helped assign the absolute configurations of side chains in related antiviral steroids containing cyclopropyl groups. nih.gov
Stereochemical Determinants of Halistanol's Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the interaction of halistanol analogs with biological targets and thus their bioactivity. The specific stereochemical configuration at various positions on the steroid nucleus, such as 2β, 3α, 5α, 6α, and 24ζ, suggests a complex three-dimensional structure capable of unique interactions. mdpi.com
The stereochemistry of the steroid backbone is particularly important. For halistanol disulfate B, the (2β,3α,5α)- configuration is considered critical for its biological activity. ontosight.ai The absolute stereochemistry of halistanol sulfate itself has been determined using methods like a modified Mosher's method applied to its acid hydrolysis product, halistanol., lipidmaps.org
The precise stereochemical orientation of functional groups, including the sulfate moieties and hydroxyl groups, is crucial for optimal binding to target proteins and receptors. For other sulfated steroids, the location and configurations of sulfate groups on rings A and B were found to be dependent on their acetylcholinesterase inhibitory activity. Similarly, the configurations of hydroxyl groups at C-2 and C-3 in hydroximinosteroids influenced their cytotoxic activity against prostate cancer cell lines. These findings underscore the general principle that the specific three-dimensional presentation of chemical features, dictated by stereochemistry, is paramount for the observed biological effects of halistanol analogs.
Pharmacophore mapping studies, which aim to identify the essential steric and electronic features of a molecule required for biological activity, are valuable in understanding the stereochemical requirements for halistanol binding to its targets. By correlating activity with the spatial arrangement of chemical features, pharmacophore models can rationalize activity trends and predict the activity of novel compounds. Such approaches are particularly useful when the 3D structure of the biological target is unknown, relying instead on the structures of known active compounds. X-ray crystallography studies, such as that of halistanol sulfate in complex with human SIRT3, provide direct structural information about how the molecule binds to its target, revealing that it interacts with an exosite on the enzyme. idrblab.net,,, This structural data is invaluable for refining pharmacophore models and understanding the stereochemical basis of halistanol's activity.
Advanced Preclinical Research Methodologies for Halistanol Evaluation
In Vitro Cell Culture Models for Halistanol Activity Assessment
In vitro cell culture systems are fundamental tools in the initial assessment of halistanol's biological effects. These models provide controlled environments to study the compound's activity against various biological targets, including microbial pathogens and eukaryotic cells involved in diseases such as cancer and viral infections.
Microbial Culture Systems for Antibacterial and Antifungal Studies
Microbial culture systems are employed to investigate the potential of halistanol and its derivatives as antibacterial and antifungal agents. These studies typically involve exposing various bacterial and fungal strains to different concentrations of the compound and assessing their growth inhibition or viability. While the provided search results mention antimicrobial activity of Halistanol sulfate (B86663) A and rodriguesines A and B against Streptococcus mutans, specific detailed findings regarding a broad spectrum of microbial culture systems for halistanol itself are not extensively detailed in the provided snippets. frontiersin.org
Eukaryotic Cell Lines for Antitumor, Antiviral, and Enzyme Inhibition Assays
Eukaryotic cell lines are widely used to evaluate the effects of halistanol on mammalian cells, particularly in the context of antitumor and antiviral research, as well as enzyme inhibition studies. Halistanol sulfates, such as Halistanol sulfate F, have been reported to exhibit anti-HIV activity. nih.govnih.gov Halistanol sulfonic acid F also shows anti-HIV-1 and anti-HIV-2 activity. nih.gov Halistanol sulfate G has also been identified as a novel HIV-inhibitory halistanol sulfate. lipidmaps.org
Enzyme inhibition assays are crucial for identifying potential molecular targets of halistanol. For instance, halistanol sulfates I and J have shown inhibitory activity against sirtuins 1, 2, and 3. Halistanol sulfate I exhibited IC50 values of 45.9 µM for sirtuin 1, 18.9 µM for sirtuin 2, and 32.6 µM for sirtuin 3. Halistanol sulfate J showed IC50 values of 67.9 µM for sirtuin 1, 21.1 µM for sirtuin 2, and 37.5 µM for sirtuin 3. These values can be compared to the parent structure's IC50s of 49.1 µM, 19.2 µM, and 21.8 µM for sirtuins 1, 2, and 3, respectively. mdpi.com Furthermore, human SIRT3 in complex with halistanol sulfate has been studied using X-ray diffraction, providing insights into the binding interaction. idrblab.net
| Compound | Sirtuin 1 IC50 (µM) | Sirtuin 2 IC50 (µM) | Sirtuin 3 IC50 (µM) |
|---|---|---|---|
| Halistanol sulfate I | 45.9 | 18.9 | 32.6 |
| Halistanol sulfate J | 67.9 | 21.1 | 37.5 |
| Parent structure | 49.1 | 19.2 | 21.8 |
Biophysical and Biochemical Approaches for Halistanol Target Interaction Studies
Biophysical and biochemical techniques are essential for a detailed understanding of how halistanol interacts with its molecular targets. These methods can provide information on binding affinity, kinetics, and the nature of the interaction (e.g., competitive or non-competitive inhibition). The study involving human SIRT3 in complex with halistanol sulfate utilizing X-ray diffraction is an example of a biophysical approach used to visualize and understand the interaction at an atomic level. idrblab.net While the provided snippets highlight this specific interaction, other techniques such as surface plasmon resonance, isothermal titration calorimetry, and various spectroscopic methods could also be applied to study halistanol's binding to other potential targets.
Microscopic Techniques for Visualizing Cellular Responses to Halistanol Treatment (e.g., Light and Electron Microscopy)
Microscopic techniques, including light and electron microscopy, are valuable for observing the morphological changes and cellular responses induced by halistanol treatment. These techniques can reveal effects such as changes in cell morphology, organelle structure, or the formation of apoptotic bodies, providing visual evidence of the compound's impact on cells. Although the provided search results mention the use of cell lines for activity assessment frontiersin.orgnih.govnih.govnih.govamazonaws.comuni.luuni.lu, specific details regarding the application of light or electron microscopy to visualize the effects of halistanol are not explicitly present in these snippets.
Omics-Based Approaches in Halistanol Mechanistic Research (e.g., Transcriptomics, Proteomics)
Omics-based approaches, such as transcriptomics and proteomics, offer comprehensive insights into the molecular mechanisms underlying halistanol's activity. Transcriptomics can reveal changes in gene expression profiles in response to treatment, indicating affected pathways and processes. Proteomics can identify alterations in protein levels and modifications, providing further evidence of the compound's cellular impact and potential targets. While the provided snippets allude to biological activity and mechanisms lipidmaps.orguni.lu, detailed examples of transcriptomic or proteomic studies specifically on halistanol are not extensively described within these results. Such studies would typically involve treating cells or organisms with halistanol and then analyzing global changes in RNA or protein expression using high-throughput technologies.
Assessment of Synergistic Effects of Halistanol with Established Therapeutic Agents
Evaluating the synergistic effects of halistanol in combination with established therapeutic agents is an important aspect of preclinical research, particularly in the context of diseases like cancer or viral infections. Synergistic interactions could allow for lower doses of each compound, potentially reducing toxicity and improving efficacy. The provided search results mention the anti-HIV activity of several halistanol sulfates nih.govnih.gov, suggesting a potential area for investigating synergistic effects with existing antiretroviral therapies. However, specific studies detailing the assessment of synergistic effects of halistanol with other therapeutic agents are not explicitly provided in the search snippets. Such research would typically involve in vitro assays using combinations of halistanol and other drugs to determine if their combined effect is greater than the sum of their individual effects.
Challenges, Gaps, and Future Directions in Halistanol Research
Unraveling Undiscovered Biological Activities and Target Pathways of Halistanol
While some biological activities of halistanol and its derivatives have been reported, a comprehensive understanding of its full spectrum of activities and the precise molecular targets and pathways involved is still developing. Halistanol trisulphate, isolated from the marine sponge Petromica citrina, has demonstrated broad-spectrum antibacterial activity, particularly against resistant strains like Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Mycobacterium fortuitum, and Neisseria gonorrhoeae. nih.gov Its mode of action appears to involve the disruption of the cytoplasmic membrane, leading to cell lysis. nih.gov Halistanol and halistanol sulfate (B86663) C have shown inhibitory effects on the replication of Herpes Simplex Virus type 1 (HSV-1). researchgate.netscielo.br Specifically, halistanol derivatives have been found to inhibit HSV-1 by interfering with viral particle attachment and penetration, and a virucidal effect has also been observed. mdpi.com These compounds can also act synergistically with acyclovir. mdpi.com Halistanol sulfate has also shown moderate inhibitory activity against CDK/cyclin D1 kinase. mdpi.com
Despite these findings, the full range of biological activities of halistanol and its various sulfated forms remains largely unexplored. Identifying novel activities, such as potential anti-inflammatory researchgate.net, antiviral nih.gov, or antitumor effects nih.gov, requires extensive in vitro and in vivo screening against a wider array of biological targets and disease models. Furthermore, for the known activities, the detailed molecular mechanisms and the specific protein or cellular targets need to be precisely elucidated. Techniques such as mechanism-based bioassays nih.govvt.edu, target identification studies, and pathway analysis are essential to understand how halistanol exerts its effects at a molecular level. Understanding structure-activity relationships (SAR) for different halistanol derivatives is also crucial for identifying functional groups responsible for enhanced activity and guiding the design of more potent analogs. mdpi.com
Strategies for Overcoming Biosynthetic Bottlenecks in Halistanol Production
Halistanol is primarily isolated from marine sponges, which presents significant challenges for sustainable and large-scale production. The limited availability of the source organisms, coupled with the low concentrations of halistanol in these natural sources, creates a major bottleneck for further research and potential commercialization. uct.ac.za Ecological and ethical concerns regarding the collection of large amounts of marine sponges also pose limitations. uct.ac.za
Strategies to overcome these biosynthetic bottlenecks are critical. One promising avenue is the investigation of microbial symbionts associated with marine sponges, as these microorganisms are often the true producers of bioactive secondary metabolites. scielo.brresearchgate.net Cultivation of sponge-specific microorganisms has had limited success, but advances in genomics and culturing techniques offer new approaches to isolate and culture these symbionts. researchgate.net Exploring the biosynthetic pathways within these microorganisms could lead to the development of fermentation-based production methods. scielo.br Synthetic biology approaches, such as reconstructing the biosynthetic pathway in a heterologous host, could also offer a sustainable route for halistanol production. rsc.org Additionally, developing efficient and cost-effective synthetic or semi-synthetic methods for producing halistanol and its active derivatives could provide an alternative to isolation from natural sources. uct.ac.za
Development of Advanced Preclinical Models for Comprehensive Halistanol Efficacy Assessment
To accurately assess the therapeutic potential of halistanol, more advanced and relevant preclinical models are needed. Traditional in vitro assays provide initial insights but often fail to fully capture the complexity of biological systems and disease progression. While some studies have utilized cell lines to evaluate cytotoxicity nih.gov and antiviral activity researchgate.netscielo.br, these models have limitations in predicting in vivo efficacy.
Developing and utilizing more sophisticated preclinical models, such as 3D cell cultures, organoids, and relevant animal models that closely mimic human diseases, is essential for a comprehensive assessment of halistanol's efficacy, pharmacokinetics, and pharmacodynamics. researchgate.netnih.govmdpi.com For instance, for evaluating antibacterial activity, in vivo infection models are necessary to understand how halistanol performs within a living organism. Similarly, for potential antitumor or antiviral applications, animal models that recapitulate the human disease are crucial for determining efficacy and identifying potential side effects. mdpi.comnih.gov The development of models specifically tailored to the suspected target pathways and biological activities of halistanol will provide more reliable data for predicting clinical outcomes.
Addressing Research Gaps in Halistanol's Detailed Pharmacological Profile
A detailed pharmacological profile of halistanol is necessary for its development as a potential therapeutic agent. Significant research gaps exist in understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential drug interactions.
Future research needs to focus on elucidating the pharmacokinetic parameters of halistanol and its active metabolites. This includes determining its bioavailability, tissue distribution, metabolic fate, and elimination routes. Understanding how halistanol is metabolized in the body is crucial for identifying potential active or toxic metabolites and predicting potential drug interactions. Studies on plasma protein binding and potential transporters involved in its uptake and efflux are also important. Furthermore, investigating the potential for drug-drug interactions when halistanol is administered concurrently with other medications is essential for ensuring patient safety. Addressing these pharmacological gaps through in vitro and in vivo ADME studies will provide critical data for guiding further preclinical and potentially clinical development.
Q & A
Q. How is halistanol structurally characterized in marine sponges, and what analytical techniques are essential for its identification?
Halistanol is identified via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). Key structural markers include sulfation at positions 2α, 3β, and 6α, as well as a cyclopropane-containing side chain in derivatives like halistanol sulfates I and J . For example, ¹H NMR chemical shifts in CD₃OD are critical for distinguishing sulfated positions . Isolation often involves bioassay-guided fractionation, followed by HPLC purification .
Q. What standardized protocols are recommended for isolating halistanol from marine sponges?
Isolation typically employs solvent extraction (e.g., methanol or dichloromethane), followed by liquid-liquid partitioning and chromatographic techniques (e.g., silica gel chromatography, reverse-phase HPLC). The presence of sulfated derivatives necessitates ion-exchange chromatography to separate compounds based on charge density . Reproducibility requires adherence to NIH guidelines for reporting experimental conditions, including solvent systems and instrumentation parameters .
Q. How do researchers validate halistanol’s purity and stability in experimental settings?
Purity is confirmed via high-resolution MS and NMR spectral matching against published data . Stability studies under varying pH and temperature conditions are critical, particularly for sulfated derivatives, as desulfation can occur during storage or handling .
Advanced Research Questions
Q. How should researchers design experiments to evaluate halistanol’s antitumor activity, and what cellular models are most informative?
In vitro assays using panels of cancer cell lines (e.g., basal-like/claudin-low breast cancers) are standard. Dose-response curves (IC₅₀ values) and protein expression profiling via reverse-phase protein array (RPPA) can identify mechanistic targets . For example, halistanol sulfate showed IC₅₀ values of 18.9–67.9 μM against sirtuin isoforms, suggesting epigenetic modulation . In vivo models require pharmacokinetic profiling to address bioavailability challenges due to sulfation .
Q. How can contradictions in halistanol’s efficacy across studies be systematically addressed?
Discrepancies in IC₅₀ values (e.g., 3–67.9 μM for sirtuin inhibition ) may arise from assay variability (e.g., ATP concentration in kinase assays) or compound stability. Researchers should:
Q. What evidence supports the structure-activity relationship (SAR) of halistanol’s sulfation pattern and bioactivity?
Trisulfation at 2α, 3β, and 6α is critical for antiviral and kinase inhibition. Desulfation reduces activity:
Q. What methodological challenges arise in studying halistanol’s kinase inhibition, and how are they resolved?
Halistanol trisulfate inhibits pp60v-src kinase (IC₅₀ = 4 μM) via competitive binding to the peptide substrate and mixed inhibition with ATP . Challenges include:
- Avoiding sulfate hydrolysis during assays (use buffered solutions at neutral pH).
- Validating specificity using kinase profiling panels to rule off-target effects.
Q. How can synergistic combinations of halistanol derivatives be optimized for enhanced antiviral activity?
Synergy between halistanol sulfate and halistanol sulfate C (SI = 15.33 vs. HSV-1 ) suggests cooperative binding to viral entry receptors. Fractional inhibitory concentration (FIC) indices and isobologram analyses are used to quantify synergy .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing halistanol’s dose-response data?
Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Report 95% confidence intervals and validate assumptions of normality . For RPPA data, apply Benjamini-Hochberg correction to mitigate false discoveries in high-throughput screens .
Q. How can researchers ensure reproducibility in halistanol studies across laboratories?
Adopt the ARRIVE guidelines for preclinical studies, including:
- Detailed supplemental materials with NMR/MS spectra .
- Transparent reporting of cell line authentication (e.g., STR profiling) and culture conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
